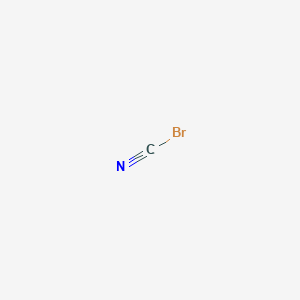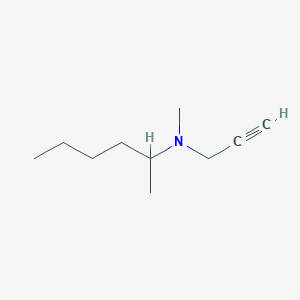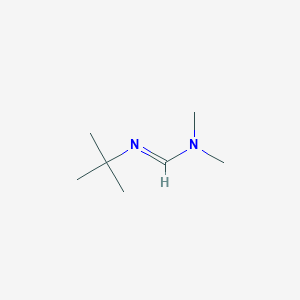
Benzene 1,2,4-trisphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene 1,2,4-trisphosphate (BTP) is a chemical compound that has been widely studied due to its ability to act as a second messenger in various cellular processes. BTP is synthesized through a multistep process and has been used in scientific research to investigate its mechanism of action and its effects on biochemical and physiological processes.
Mécanisme D'action
Benzene 1,2,4-trisphosphate acts as a second messenger by binding to and activating IP3Rs, which are located on the endoplasmic reticulum (ER) membrane. This activation leads to the release of calcium ions from the ER into the cytoplasm, which triggers various cellular processes. This compound has been shown to have a higher affinity for IP3Rs than its precursor, inositol 1,4,5-trisphosphate (IP3), which allows it to activate IP3Rs at lower concentrations.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells. It has been shown to regulate calcium signaling and synaptic plasticity in neurons. This compound has also been shown to regulate insulin secretion in pancreatic beta cells. Additionally, this compound has been shown to regulate the proliferation and differentiation of various cell types, including osteoblasts and smooth muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
Benzene 1,2,4-trisphosphate has several advantages for lab experiments. It has a higher affinity for IP3Rs than its precursor, IP3, which allows it to activate IP3Rs at lower concentrations. Additionally, this compound is stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is a complex molecule that requires careful handling of the reagents and precise control of reaction conditions during synthesis. Additionally, this compound can be expensive to produce, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on Benzene 1,2,4-trisphosphate. One area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the role of this compound in various cellular processes, including cell proliferation and differentiation. Additionally, further research is needed to investigate the potential therapeutic applications of this compound, including its use in the treatment of neurological disorders and diabetes.
Méthodes De Synthèse
Benzene 1,2,4-trisphosphate is synthesized through a multistep process that involves the reaction of benzene with phosphorus oxychloride and triethylamine. The resulting compound is then treated with sodium hydroxide and phosphorylated using phosphorus oxychloride to produce this compound. The synthesis of this compound is a complex process that requires careful handling of the reagents and precise control of reaction conditions.
Applications De Recherche Scientifique
Benzene 1,2,4-trisphosphate has been used in scientific research to investigate its role as a second messenger in various cellular processes. It has been shown to activate inositol trisphosphate receptors (IP3Rs) and regulate calcium signaling in cells. This compound has also been used to study the role of IP3Rs in synaptic plasticity and memory formation. Additionally, this compound has been used to investigate the effects of calcium signaling on insulin secretion in pancreatic beta cells.
Propriétés
Numéro CAS |
147527-30-8 |
|---|---|
Formule moléculaire |
C6H9O12P3 |
Poids moléculaire |
366.05 g/mol |
Nom IUPAC |
(2,4-diphosphonooxyphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H9O12P3/c7-19(8,9)16-4-1-2-5(17-20(10,11)12)6(3-4)18-21(13,14)15/h1-3H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15) |
Clé InChI |
XPWCRVGWWKLQCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES canonique |
C1=CC(=C(C=C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Synonymes |
enzene 1,2,4-trisphosphate BzP3-1,2,4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



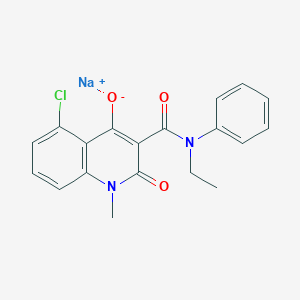

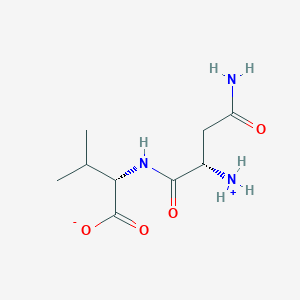
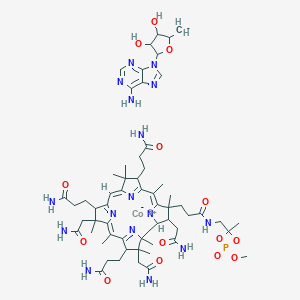


![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)

